![molecular formula C21H22N2O3 B14397924 N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea CAS No. 88132-36-9](/img/structure/B14397924.png)
N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is a complex organic compound that features a naphthalene moiety linked to a phenyl group through an ethoxy bridge, with a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea typically involves multiple steps:
Formation of the Ethoxy Bridge: The initial step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions to form the naphthalen-1-yl ethoxy intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group, often through a Friedel-Crafts alkylation reaction, to form the 4-[2-(naphthalen-1-yl)ethoxy]phenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with N-methoxy-N-methylamine and an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ethoxy bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamnetamine: A compound with a similar naphthalene structure but different functional groups.
N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: Another compound with an ethoxy bridge and phenyl group but different substituents.
Uniqueness
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88132-36-9 |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-methoxy-1-methyl-3-[4-(2-naphthalen-1-ylethoxy)phenyl]urea |
InChI |
InChI=1S/C21H22N2O3/c1-23(25-2)21(24)22-18-10-12-19(13-11-18)26-15-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,14-15H2,1-2H3,(H,22,24) |
Clé InChI |
VJHPCNYXOIAZMS-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC=C(C=C1)OCCC2=CC=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


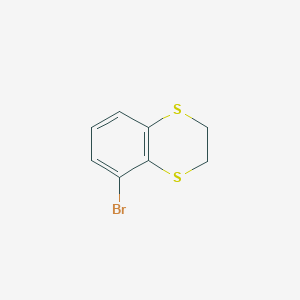
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
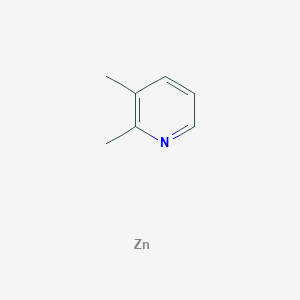
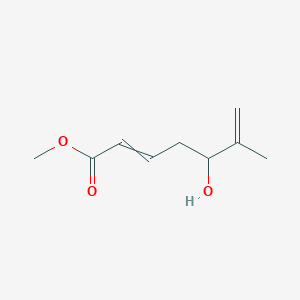
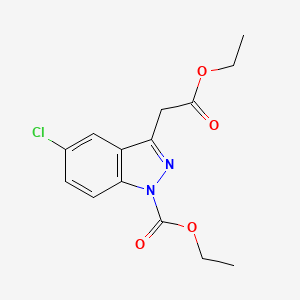


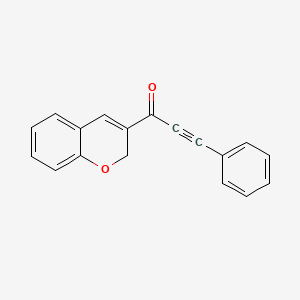

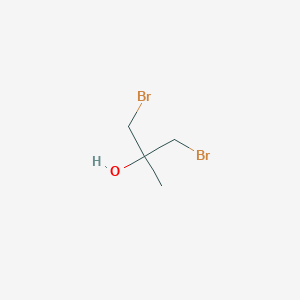

![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
